

Technical Guide: Spectroscopic Profiling of 4'-Bromoacetophenone-d7

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Compound of Interest

Compound Name: 4'-BROMOACETOPHENONE-D7

CAS No.: 1219805-88-5

Cat. No.: B580897

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Executive Summary

4'-Bromoacetophenone-d7 (Perdeuterated 4'-Bromoacetophenone) represents a critical internal standard (IS) in the quantitative analysis of halogenated aromatic ketones. Its utility spans from metabolic stability studies to environmental forensic analysis of pharmaceutical intermediates.

This guide provides a definitive technical reference for the spectroscopic characterization of this isotopologue. Unlike its non-deuterated parent (CAS 99-90-1), the d7-variant exhibits unique spectral signatures driven by the Deuterium Isotope Effect, necessitating specialized interpretation of NMR coupling constants (

), IR frequency shifts (

), and Mass Spectrometry fragmentation patterns.

Part 1: Chemical Identity & Isotopic Architecture

The complete deuteration of the molecule (d7) implies the substitution of all seven hydrogen atoms (4 aromatic, 3 aliphatic) with deuterium (

H). This results in a mass shift of +7 Da, sufficient to avoid isobaric interference with the analyte in LC-MS/MS assays.

Parameter	Data	Notes
Compound Name	4'-Bromoacetophenone-d7	Also: 1-(4-Bromophenyl)ethanone-d7
CAS Number	1219805-88-5	Commercial assignment; Reference parent CAS 99-90-1
Chemical Formula		
Molecular Weight	206.09 g/mol	vs. 199.04 g/mol (non-deuterated)
Isotopic Enrichment	atom % D	Critical for "silent" H NMR baseline
Appearance	White to off-white solid	MP: 50–52 °C (Similar to parent)

Part 2: Mass Spectrometry (MS) Profiling

Mass Spectrometry is the primary validation tool for this compound. The presence of Bromine (

Br and

Br) creates a characteristic 1:1 isotopic doublet, which is preserved in the deuterated analog but shifted by the mass of the deuterium atoms.

The Isotopic Mass Shift

In Electron Ionization (EI) or ESI+, the molecular ion (

or

) shifts significantly.

- Parent (d0): Base peaks at m/z 198 (

Br) and 200 (

Br).

- Isotopologue (d7): Base peaks at m/z 205 (

Br) and 207 (

Br).

Fragmentation Logic (EI-MS)

The fragmentation follows the standard ketone "alpha-cleavage" rules but reveals the location of deuterium labels.

- Loss of Methyl Group:
 - d0: Loss of
(15 Da)
Acylium ion (
183/185).
 - d7: Loss of
(18 Da)
Acylium ion (
187/189).
 - Diagnostic Value: Confirms deuteration of the acetyl tail.
- Loss of Acetyl Group:
 - d0: Loss of
(43 Da)
Phenyl cation (

155/157).

- d7: Loss of

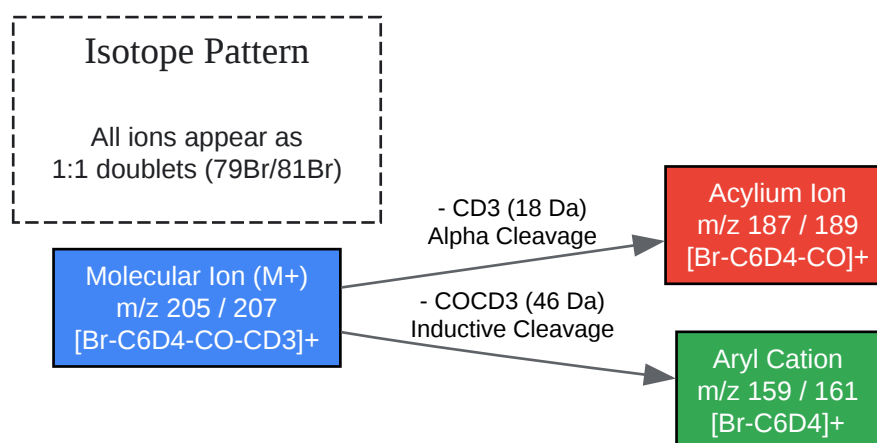
(46 Da)

Phenyl cation-d4 (

159/161).

- Diagnostic Value: Confirms deuteration of the aromatic ring.

Visualization: MS Fragmentation Pathway



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Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for 4'-Bromoacetophenone-d7, highlighting the mass shifts due to specific deuterium losses.

Part 3: Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive test for isotopic purity. A high-quality d7 standard must be "silent" in proton NMR.

Proton (¹H) NMR: The "Silence" Test

- d0 Reference: Shows AA'BB' multiplet (7.6–7.8 ppm) and a methyl singlet (2.6 ppm).
- d7 Expectation: No signals observed.

- Protocol: Acquire a spectrum with high gain. Any observed peaks represent residual non-deuterated isotopologues (d0–d6) or impurities.
- Limit of Detection: Typically < 1% residual H is acceptable for internal standards.

Carbon-13 (C) NMR: Coupling Effects

Unlike the sharp singlets of the parent compound, the d7 analog exhibits multiplets due to Carbon-Deuterium spin-spin coupling (

) and the lack of Nuclear Overhauser Effect (NOE) enhancement.

Predicted

C Shifts & Multiplicities:

Carbon Position	Approx.[1][2] Shift (ppm)	Multiplicity (due to D)	Coupling ()	Explanation
Carbonyl (C=O)	197.0	Singlet (broad)	~0 Hz	Too far from D sources.
Aromatic C-Br (C4)	128.0	Singlet	~0 Hz	Quaternary.
Aromatic C-H (C2, C6)	131.5	Triplet ()	~25 Hz	One attached D ().
Aromatic C-H (C3, C5)	130.0	Triplet ()	~25 Hz	One attached D ().
Aromatic C-Acetyl (C1)	135.5	Singlet	~0 Hz	Quaternary.
Methyl ()	25.5	Septet ()	~20 Hz	Three attached D's.

Note: Chemical shifts may show a slight upfield isotope shift (

ppm) compared to the d0 parent.

Part 4: Vibrational Spectroscopy (IR)

The substitution of Hydrogen with Deuterium doubles the reduced mass (

) of the oscillator, lowering the vibrational frequency according to Hooke's Law:

Vibrational Mode	Parent (d0) Frequency ()	d7 Frequency ()	Interpretation
Aromatic C-H Stretch	3050 – 3080	2260 – 2290	Diagnostic "Silent Region" band.
Aliphatic C-H Stretch	2900 – 3000	2100 – 2250	Methyl group C-D stretch.
Ketone C=O Stretch	1685	1680 – 1685	Minimal shift (mass effect is distal).
Aromatic Ring Breathing	1580, 1480	1560, 1450	Slight redshift due to ring mass increase.

Part 5: Experimental Protocols

Protocol: Analytical Validation of Isotopic Purity

This workflow ensures the material is suitable for use as a quantitative Internal Standard.

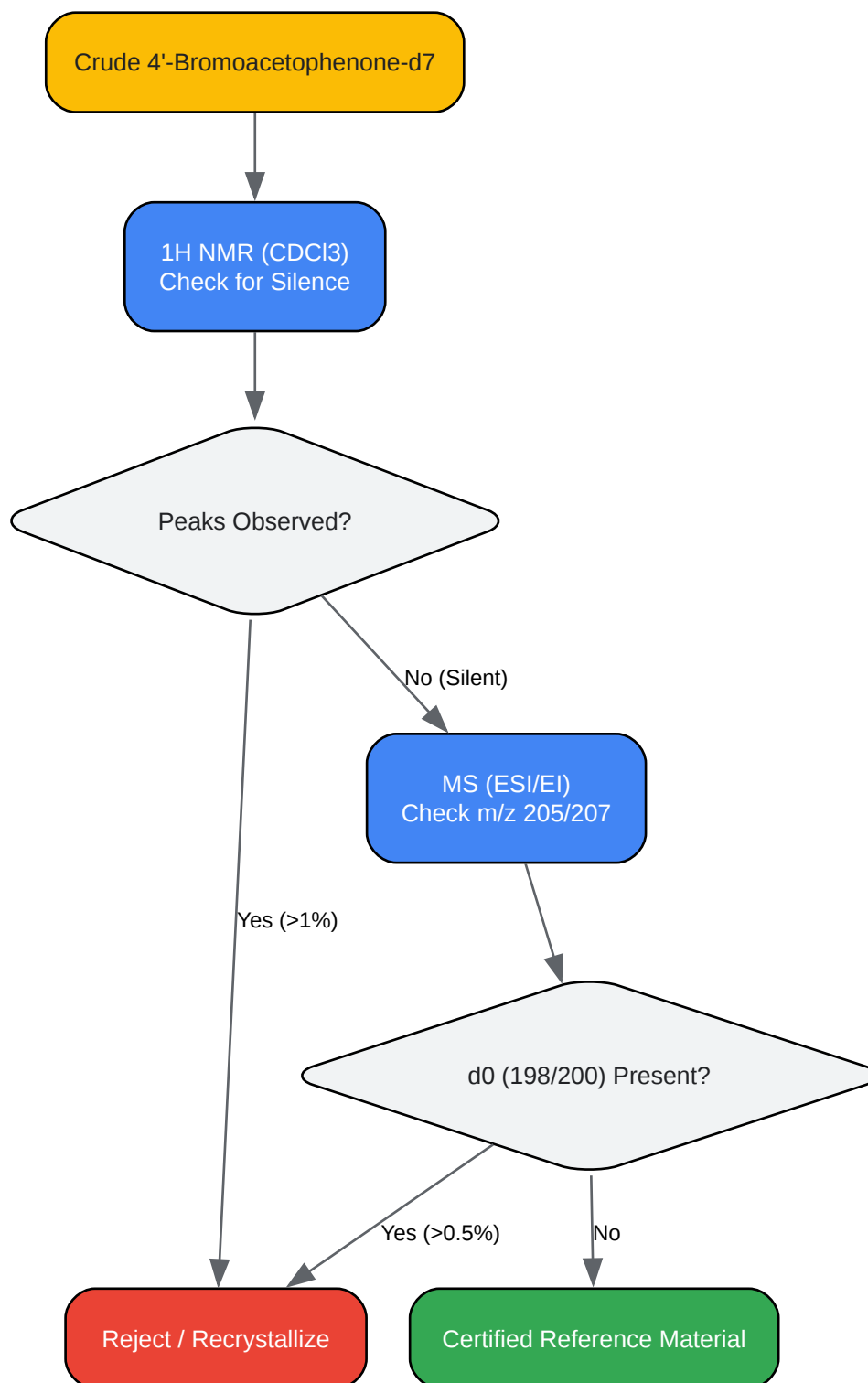
Reagents:

- Solvent: Chloroform-d (, 99.8% D) or DMSO-d6.
- Internal Reference (optional): TMS (Tetramethylsilane).

Step-by-Step Methodology:

- Sample Prep: Dissolve 10 mg of 4'-Bromoacetophenone-d7 in 0.6 mL
 . Ensure complete solvation.
- H NMR Acquisition:
 - Set spectral width to -2 to 14 ppm.
 - Set relaxation delay () to > 5 seconds (to allow relaxation of any residual protons).
 - Scans: Minimum 64 (to detect trace H).
 - Pass Criteria: No peaks > 1% height relative to the solvent residual peak (CHCl₃ at 7.26 ppm).
- MS Direct Infusion:
 - Dilute sample to 1 µg/mL in Methanol.
 - Infuse into ESI-MS (Positive Mode).
 - Scan range: 150–250 Da.
 - Pass Criteria: Major peaks at 205/207. Absence of 198/200 peaks (< 0.5% abundance).

Visualization: Analytical Workflow



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Figure 2: Validation workflow for certifying the isotopic purity of the d7 standard.

References

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Sources

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